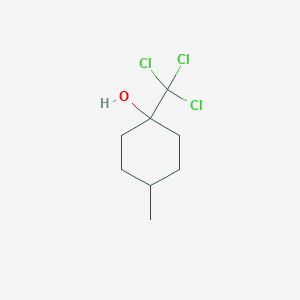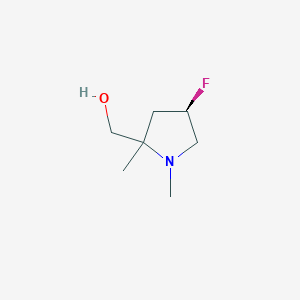
4-Amino-2-imino-6-(2-methylpropyl)pteridin-8(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE is a chemical compound with the molecular formula C11H16N6O It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE typically involves the reaction of appropriate pteridine precursors with specific reagents under controlled conditions. One common method involves the oxidation of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)- using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like acetic acid or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like acetic acid or methanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other pteridine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE can be compared with other similar compounds, such as:
2,4-PTERIDINEDIAMINE,6-PENTYL-, 8-OXIDE: Another pteridine derivative with a different alkyl substituent.
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-: The non-oxidized form of the compound.
8-HYDROXY-2-IMINO-6-PENTYLPTERIDIN-4-AMINE: A related compound with different functional groups.
The uniqueness of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE lies in its specific structural features and the resulting chemical and biological properties, which may differ from those of similar compounds.
Properties
CAS No. |
50627-27-5 |
|---|---|
Molecular Formula |
C10H14N6O |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
8-hydroxy-2-imino-6-(2-methylpropyl)pteridin-4-amine |
InChI |
InChI=1S/C10H14N6O/c1-5(2)3-6-4-16(17)9-7(13-6)8(11)14-10(12)15-9/h4-5,17H,3H2,1-2H3,(H3,11,12,14) |
InChI Key |
KWDGHRJJCRPUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN(C2=NC(=N)N=C(C2=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)


![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)

![2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol](/img/structure/B14004341.png)

![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)

![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)
